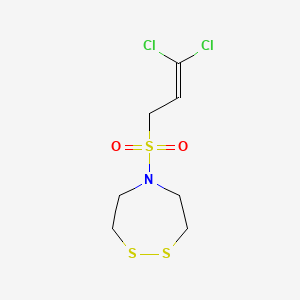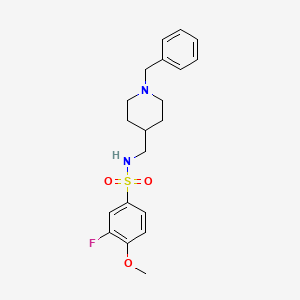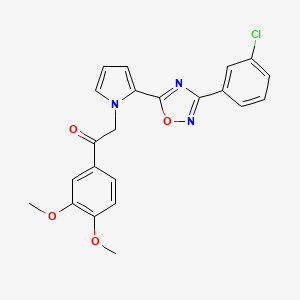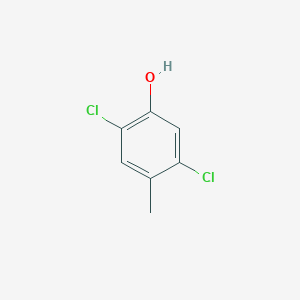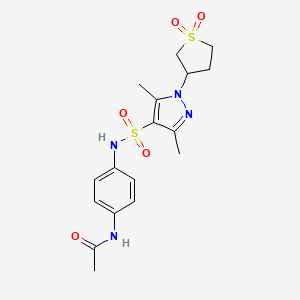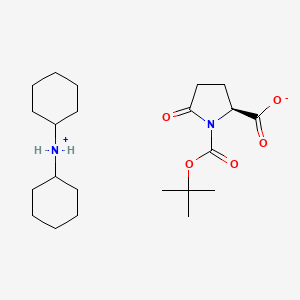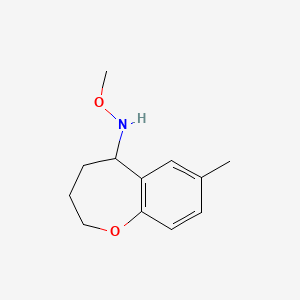
N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1410792-98-1 . Its IUPAC name is 5-(methoxyamino)-7-methyl-2,3,4,5-tetrahydro-1-benzoxepine . The molecular formula of this compound is C12H17NO2 .
Molecular Structure Analysis
The molecule contains a total of 33 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 eleven-membered ring(s), 1 hydroxylamine(s) (aliphatic), and 1 ether(s) (aromatic) .Mecanismo De Acción
The exact mechanism of action of N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of the glutamatergic system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological properties, which make it a valuable tool for scientific research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the scientific research of N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. One area of research is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of this compound as an antidepressant or antipsychotic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves a multi-step process. The first step involves the reaction of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine with methyl iodide to form N-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. This intermediate is then reacted with sodium methoxide to obtain N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Finally, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is reacted with 7-methyl-1,2,3,4-tetrahydroisoquinoline to obtain this compound.
Aplicaciones Científicas De Investigación
N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been shown to exhibit a range of pharmacological properties that make it a promising candidate for scientific research. It has been studied for its potential neuroprotective, antidepressant, and antipsychotic effects. Studies have also shown that this compound has potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Safety and Hazards
Propiedades
IUPAC Name |
N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-6-12-10(8-9)11(13-14-2)4-3-7-15-12/h5-6,8,11,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEUKHXOTPYHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCC2NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2793117.png)
![3-[(acetyloxy)imino]-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2793118.png)
![(Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2793119.png)
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B2793120.png)
